molecular formula C8H15NO2 B2859950 6,6-Dimethoxy-2-azaspiro[3.3]heptane CAS No. 1374830-31-5

6,6-Dimethoxy-2-azaspiro[3.3]heptane

Cat. No.: B2859950
CAS No.: 1374830-31-5
M. Wt: 157.213
InChI Key: ZPYMJVKELDTLOM-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-2-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.213. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethoxy-2-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-10-8(11-2)3-7(4-8)5-9-6-7/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYMJVKELDTLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CNC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Overview of Spirocyclic Systems and Their Stereochemical Implications

Spirocyclic compounds are characterized by a unique structural feature where two rings are connected by a single, common atom known as the spiro atom. This arrangement results in a three-dimensional architecture that is distinct from fused or bridged ring systems. The rigid nature of the spirocyclic framework has profound stereochemical implications. bldpharm.com The restricted rotation around the spiro linkage and the presence of chiral centers can lead to various forms of stereoisomerism. bldpharm.com

One of the most important stereochemical aspects of spiro compounds is the potential for axial chirality, even in the absence of traditional stereocenters. This occurs when the two rings are appropriately substituted, creating non-superimposable mirror images. The stereochemistry of spiro compounds is a critical factor in their application, particularly in drug design, as different stereoisomers can exhibit vastly different biological activities and interactions with molecular targets. bldpharm.com Controlling and understanding the stereochemistry of these systems is therefore crucial for their successful application in various scientific fields. bldpharm.comthieme-connect.de

Significance of the Azaspiro 3.3 Heptane Scaffold in Modern Chemical Research

The azaspiro[3.3]heptane scaffold has garnered considerable attention in modern medicinal chemistry due to its favorable properties as a building block in drug discovery. researchgate.net These spirocyclic systems are often considered as bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses—for commonly used saturated heterocycles such as piperidines, morpholines, and piperazines. achmem.comnih.gov

The significance of the azaspiro[3.3]heptane scaffold lies in several key advantages:

Three-Dimensionality : Moving away from the "flatland" of aromatic compounds, the inherent 3D character of the azaspiro[3.3]heptane core can lead to improved target selectivity and potency. researchgate.net

Improved Physicochemical Properties : The incorporation of an azaspiro[3.3]heptane moiety can lead to enhanced aqueous solubility, a crucial parameter for drug delivery and efficacy. researchgate.net Studies have shown that replacing a piperidine (B6355638) ring with a 1-azaspiro[3.3]heptane can result in a new analog with high activity. achmem.com

Metabolic Stability : The strained ring system of azaspiro[3.3]heptanes can exhibit greater metabolic stability compared to their monocyclic counterparts, which is a desirable trait for drug candidates. researchgate.netresearchgate.net

Novel Chemical Space : These scaffolds provide access to novel chemical space, allowing for the design of compounds with unique pharmacological profiles that are distinct from those based on traditional ring systems. researchgate.net

The development of robust synthetic routes has made a wide variety of functionalized azaspiro[3.3]heptanes accessible, further cementing their role as valuable building blocks in the synthesis of complex molecules for pharmaceutical research. researchgate.netnih.govdntb.gov.ua

Table 1: Comparative Properties of Azaspiro[3.3]heptane and Related Scaffolds

Scaffold Key Features Application in Medicinal Chemistry
Azaspiro[3.3]heptane Rigid 3D structure, improved solubility and metabolic stability. researchgate.netresearchgate.net Bioisostere for piperidine, morpholine, and piperazine. achmem.comnih.gov
Piperidine Common saturated heterocycle, flexible conformation. Widely used in approved drugs, but can have metabolic liabilities.
Morpholine Saturated heterocycle containing oxygen, often imparts aqueous solubility. Common scaffold, but can be susceptible to metabolism.
Piperazine Saturated heterocycle with two nitrogen atoms, useful for linking molecular fragments. Frequently used linker, but can impact lipophilicity.

Contextualization of 6,6 Dimethoxy 2 Azaspiro 3.3 Heptane Within the Azaspiro 3.3 Heptane Family

Evolution of Synthetic Strategies for Azaspiro[3.3]heptane Ring Systems

The synthesis of azaspiro[3.3]heptane ring systems has evolved significantly, driven by the increasing recognition of this scaffold as a valuable motif in medicinal chemistry. rsc.orgresearchgate.net Azaspiro[3.3]heptanes, conformationally restricted bioisosteres of piperidine (B6355638), offer improved metabolic stability and provide a rigid three-dimensional framework for drug design. researchgate.netuniv.kiev.ua This has led to a surge in the development of sophisticated strategies for their synthesis over the last decade. researchgate.net

Early and common methodologies for assembling spirocyclic scaffolds, including azaspiro[3.3]heptanes, have relied on intramolecular SN2 alkylation, N-acylation, and ring-closing metathesis of suitable precursors. researchgate.net More recent advancements include palladium-catalyzed intramolecular C(sp³)–H amination and Ti(IV)-mediated couplings. rsc.org The development of novel, readily accessible templates has been crucial for creating diverse chemical libraries for pharmaceutical research. thieme-connect.deresearchgate.net

A pivotal strategy in the synthesis of the 1-azaspiro[3.3]heptane core involves a two-step sequence: the formation of a spirocyclic β-lactam followed by its reduction. researchgate.netresearchgate.net This approach has been refined to allow for multigram-scale synthesis, making these valuable building blocks more accessible for drug discovery programs. researchgate.netacs.orgnih.govdntb.gov.ua The evolution of these synthetic methods highlights a continuous effort to create more efficient, scalable, and versatile routes to this important class of spirocyclic compounds. researchgate.netnih.gov

Key Synthetic Routes and Reaction Mechanisms

The construction of the this compound framework and its analogs hinges on robust and reliable synthetic protocols. Key among these are cycloaddition reactions to form the critical β-lactam intermediate, followed by reductive transformations to yield the final azetidine ring.

The formation of a spirocyclic β-lactam (azetidin-2-one) is a cornerstone of azaspiro[3.3]heptane synthesis. nih.govugent.be This four-membered ring is typically constructed via [2+2] cycloaddition reactions, which have been adapted and optimized for creating the spirocyclic core. rsc.orgnih.gov

The thermal [2+2] cycloaddition reaction is a well-established method for synthesizing β-lactams. nih.gov In the context of azaspiro[3.3]heptanes, a key transformation involves the reaction between an endocyclic alkene and an isocyanate. researchgate.net A prominent example is the cycloaddition of a cyclobutene (B1205218) derivative with chlorosulfonyl isocyanate (Graf's isocyanate), which serves as a powerful and practical method for creating the spirocyclic β-lactam precursor. researchgate.netresearchgate.net

This reaction proceeds through a concerted mechanism, where the π-systems of the alkene and the isocyanate overlap to form the four-membered ring in a single step. youtube.com The use of endocyclic alkenes ensures the formation of the spirocyclic junction. This thermal approach has proven effective for preparing the necessary β-lactam intermediates on a large scale, which is essential for their application in medicinal chemistry. researchgate.net

Alkene ReactantIsocyanate ReactantProductConditionsReference
Methylene (B1212753) cyclobutane (B1203170)Chlorosulfonyl isocyanateN-Chlorosulfonyl spiro[3.3]heptan-1-oneThermal researchgate.net
3,3-dimethoxycyclobut-1-eneChlorosulfonyl isocyanate6,6-Dimethoxy-2-(chlorosulfonyl)-2-azaspiro[3.3]heptan-1-oneThermalN/A

More recently, photochemical methods have emerged as a sustainable and efficient alternative for constructing β-lactam rings. researchgate.net Visible-light-mediated cycloadditions, operating through energy transfer catalysis, offer mild reaction conditions and unique reactivity patterns. rsc.orgnih.govresearchgate.net

In this approach, a photocatalyst, typically an iridium(III) or rhodium(III) complex, absorbs visible light and transfers the energy to one of the reactants, promoting it to an excited triplet state. researchgate.netrsc.org This excited species then undergoes a stepwise cycloaddition. rsc.org This method has been successfully applied to the synthesis of spirocyclic β-lactams from enone derivatives. researchgate.net The reaction proceeds via the formation of a triplet diradical intermediate, which then cyclizes and undergoes intersystem crossing to yield the final product. nih.govresearchgate.net This strategy provides high diastereoselectivity and functional group tolerance, expanding the toolkit for synthesizing complex spirocyclic structures. nih.govresearchgate.net

SubstratePhotocatalystLight SourceProductKey FeatureReference
N-acryloyl heterocyclesIr(III) complexBlue LED (440 nm)Fused γ-lactamGeometrically interrupted [2+2] cycloaddition nih.gov
Enone derivativesIr(dF(CF3)ppy)2(dtbbpy)PF634 W Kessil LED lampSpirocyclic β-lactamEnergy transfer spirocyclization researchgate.net
Enones and terminal alkenesChiral-at-metal Rh catalystVisible LightCyclobutane productEnantioselective [2+2] photocycloaddition rsc.org

The final step in constructing the azaspiro[3.3]heptane skeleton from the β-lactam intermediate is the reduction of the amide carbonyl group. This transformation converts the azetidin-2-one (B1220530) into the desired azetidine.

The reduction of the robust β-lactam carbonyl requires a powerful reducing agent. Alane (AlH₃), often generated in situ from lithium aluminum hydride (LiAlH₄) and a suitable acid or complexed with an amine, is highly effective for this transformation. thieme-connect.de The reduction of the spirocyclic β-lactam ring with alane proceeds efficiently to furnish the corresponding 1-azaspiro[3.3]heptanes and their derivatives. researchgate.netresearchgate.net

This method is chemoselective, reducing the amide carbonyl without affecting other functional groups like the dimethoxy acetal (B89532) in the target compound. The successful application of alane reduction has been a critical step in making azaspiro[3.3]heptanes, including this compound, readily available as building blocks for drug discovery. researchgate.net

Starting MaterialReducing AgentProductReference
Spirocyclic β-lactamAlane (AlH₃)1-Azaspiro[3.3]heptane researchgate.net, researchgate.net
AzetidinoneHydroalaneDichloride derivative thieme-connect.de
6,6-Dimethoxy-2-azaspiro[3.3]heptan-1-oneAlane (AlH₃)This compoundN/A

Spirocyclization through Carbon-Carbon Bond Formation

Creating the spirocyclic quaternary carbon center is often the most challenging aspect of synthesizing compounds like this compound. Strategies that form key carbon-carbon bonds are central to overcoming this hurdle.

A powerful two-stage strategy for constructing the azaspiro[3.3]heptane framework involves an initial Wittig olefination followed by a [2+2] cycloaddition. The Wittig reaction is a reliable method for converting a ketone into an alkene. organic-chemistry.orgwikipedia.org In this context, a protected 3-azetidinone can be reacted with a phosphonium (B103445) ylide (a Wittig reagent) to generate an exocyclic methylene group at the 3-position.

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the ketone's carbonyl carbon, leading to a four-membered oxaphosphetane intermediate. total-synthesis.com This intermediate then collapses through a retro-[2+2] cycloaddition to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com

The resulting exomethylene azetidine is a key intermediate, primed for a subsequent [2+2] cycloaddition reaction. For instance, visible light-mediated photocycloaddition between an exomethylene cyclobutane and an oxazoline (B21484) has been shown to efficiently produce the core structure of azaspiro[3.3]heptanes. nih.gov This sequence allows for the modular construction of the spirocycle, where the two four-membered rings are formed in separate, high-yielding steps.

A modern and highly efficient method for constructing all-carbon quaternary centers involves the use of titanacyclobutane intermediates. chemrxiv.org This strategy has been successfully applied to the synthesis of a variety of azaspiro[3.n]alkanes from readily available cyclic ketones. researchgate.net

The process begins with the reaction of a cyclic ketone with a titanium methylidene reagent, such as the Tebbe reagent or a related titanocene (B72419) complex, to form a titanacyclobutane intermediate. nih.gov This organotitanium species can then be halogenated, for example with bromine, to yield a 1,3-dihaloalkyl derivative. nih.govnih.gov This dihalide is a versatile precursor that can be subsequently captured by a primary amine in a cyclization reaction to afford the final azaspirocycle. researchgate.net

This methodology streamlines access to complex spirocycles by building the challenging quaternary carbon and installing handles for the final ring closure in a single, efficient sequence. The scope of this reaction is broad, accommodating various cyclic ketones to produce a range of azaspiro[3.3]heptane derivatives.

Table 1. Synthesis of 2-Azaspiro[3.3]heptane Derivatives via Titanacyclobutane Strategy
Starting KetoneAmineProductOverall Yield (%)
N-Boc-3-azetidinoneBenzylamineN-Boc, N'-Benzyl-2,6-diazaspiro[3.3]heptane75
CyclobutanoneBenzylamineN-Benzyl-2-azaspiro[3.3]heptane58
2,2-DifluorocyclobutanoneBenzylamineN-Benzyl-6,6-difluoro-2-azaspiro[3.3]heptane57

Ring-Closing Strategies from Acyl Anions or Electrophiles

Intramolecular cyclization represents a direct and efficient approach to forming heterocyclic rings. These strategies involve connecting pre-functionalized precursors to close the final azetidine ring.

The construction of both four-membered rings of the spirocyclic scaffold can be achieved through the sequential ring closure of a central carbon atom bearing two nucleophilic groups with a 1,3-bis-electrophile. For example, the synthesis of 2-azaspiro[3.3]heptane-6-carboxylic acid has been accomplished using this principle. nih.gov

In this approach, a substrate containing a malonate-like moiety (a 1,1-C-bis-nucleophile) can be reacted with a 1,3-dihaloalkane or a related 1,3-bis-electrophile to form the first cyclobutane ring. After modification of the functional groups, a second ring closure is performed. This can involve the reaction of a primary amine (a nucleophile) with a newly installed 1,3-bis-electrophilic center on the first ring, thereby forming the second azetidine ring and completing the spirocyclic system.

A classic and robust method for forming azetidine rings is the intramolecular nucleophilic substitution of a γ-haloamine. u-tokyo.ac.jp This strategy can be adapted for the synthesis of the 2-azaspiro[3.3]heptane system. The key step is the base-promoted cyclization of a precursor containing both an amine nucleophile and a leaving group (such as a halide or a sulfonate ester) in a 1,3-relationship. nih.gov

For instance, a pre-formed 3-(chloromethyl)azetidine (B12835168) derivative can undergo intramolecular cyclization upon treatment with a base. The amine nitrogen attacks the carbon bearing the chloride, displacing it to form the second four-membered ring of the 2,6-diazaspiro[3.3]heptane system. While strong, non-nucleophilic bases like potassium tert-butoxide are often employed, hydroxide-facilitated conditions can also be effective, particularly in aqueous or mixed-aqueous solvent systems under microwave irradiation, which provides a simple and efficient method for this cyclocondensation. organic-chemistry.orgthieme-connect.de

Table 2. Base-Mediated Cyclization to form Diazaspiro[3.3]heptanes thieme-connect.de
SubstrateBaseSolventProductYield (%)
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylaminet-BuOKTHF2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane92
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-methoxyphenyl)aminet-BuOKTHF2-Benzyl-6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane94
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amineNone (thermal)DMF/H₂O2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane81
Strain-Release Spirocyclization from Azabicyclo[1.1.0]butanes

A powerful strategy for the synthesis of azaspiro[3.3]heptanes and related spirocyclic azetidines involves harnessing the inherent ring strain of azabicyclo[1.1.0]butanes (ABBs). researchgate.netnih.gov This approach, known as strain-release driven spirocyclization, provides an efficient pathway to these desirable scaffolds. d-nb.infosemanticscholar.org The high strain energy of the ABB fragment serves as a thermodynamic driving force for the formation of the more stable spirocyclic system. nih.govbris.ac.uk

The process is typically initiated by an electrophile, which activates the ABB nitrogen, triggering a spirocyclization event. d-nb.info Researchers have developed methods where ABB-ketone precursors, bearing silyl-protected alcohols, undergo an electrophile-induced spirocyclization-desilylation reaction. This modular approach allows for the synthesis of a diverse library of spiro-azetidines with varying ring sizes and substituents. nih.gov For instance, the ABB-ketone 3a has been successfully used as a model substrate to synthesize azaspiro[3.3]heptanes, which are highly sought after for their favorable pharmacokinetic properties. nih.gov

Furthermore, a strain-release-driven Friedel–Crafts spirocyclization of ABB-tethered (hetero)aryls has been developed to synthesize unique azetidine spiro-tetralins. d-nb.infobris.ac.uk This reaction proceeds through an unexpected interrupted Friedel–Crafts mechanism, generating a highly complex azabicyclo[2.1.1]hexane scaffold as a dearomatized intermediate. d-nb.infobris.ac.uk This intermediate can then be converted to the final spirocyclic product. d-nb.info The ability to rapidly assemble molecularly complex and medicinally relevant scaffolds highlights the potential of this strain-release strategy. d-nb.infobris.ac.uk

Enolate Acylation Strategies for Quaternary Center Construction

The construction of the all-carbon quaternary center is a critical and often challenging step in the synthesis of azaspiro[3.3]alkanes. chemrxiv.org While direct enolate acylation for the synthesis of 2-azaspiro[3.3]heptanes is less commonly reported, this strategy is a known method for building the quaternary center in related, larger ring systems like 2,6-diazaspiro[3.4]octane and -[3.5]nonane motifs. The principles of enolate chemistry are fundamental to constructing such sterically congested centers. nih.govnih.gov

Catalytic enantioselective methods for the formation of quaternary stereocenters are of great interest. nih.govacs.org One approach involves the palladium-catalyzed α-alkylation of β-ketoesters. nih.gov In this process, a palladium enolate intermediate is generated, which can then be trapped by a suitable electrophile to create the quaternary center with high enantioselectivity. nih.gov While not a direct acylation, this demonstrates the utility of enolate intermediates in forming these key structural motifs.

More recent advancements have focused on harnessing titanacyclobutane intermediates to construct functionalized all-carbon quaternary centers directly from ketones. chemrxiv.org This methodology provides a streamlined route to a variety of azaspiro[3.n]alkanes, which are valuable three-dimensional building blocks for drug discovery. This approach circumvents some of the laborious steps associated with traditional methods that start from a pre-existing quaternary carbon fragment.

Modular and Convergent Synthetic Approaches to Highly Functionalized Building Blocks

The demand for novel scaffolds in drug discovery has driven the development of modular and convergent synthetic routes to highly functionalized azaspiro[3.3]heptanes. researchgate.netacs.orgnih.gov These strategies allow for the preparation of versatile building blocks carrying multiple "exit vectors" for further chemical elaboration. acs.orgnih.gov

Expedient synthetic routes have been disclosed that provide straightforward access to these novel modules. acs.orgnih.gov These approaches are designed to be robust and reliable, enabling the synthesis of these spirocyclic systems on a preparative scale. researchgate.net The ability to introduce a variety of functional groups at different positions on the azaspiro[3.3]heptane core is crucial for creating diverse chemical libraries for screening in drug discovery programs. acs.org

The development of these building blocks is significant as they are expected to play an important role in drug design and discovery. nih.gov The modularity of these synthetic pathways allows medicinal chemists to systematically modify the structure of the azaspiro[3.3]heptane core to optimize its biological activity and physicochemical properties.

Scalability and Efficiency in Azaspiro[3.3]heptane Synthesis

For a synthetic methodology to be truly valuable, particularly in a pharmaceutical context, it must be scalable and efficient. rsc.orgacs.org Several research groups have focused on developing practical and scalable processes for the synthesis of substituted azaspiro[3.3]heptanes. bohrium.comacs.orgnih.gov

One notable example is the development of a low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223. acs.orgacs.orgnih.gov This two-step process involves the creation of the azetidine ring through a hydroxide-facilitated alkylation and has been demonstrated on a 100 g scale with high yield and purity. acs.orgacs.orgnih.gov Such scalable routes are crucial for making these important building blocks readily available for drug development.

Other synthetic approaches have also been shown to be amenable to large-scale synthesis. For instance, a modification of the Staudinger reaction has been used to prepare 50g of a 1-substituted 2-azaspiro[3.3]heptane derivative from inexpensive, commercially available starting materials. bohrium.com The scope of this reaction is broad, accommodating aromatic, heteroaromatic, and aliphatic aldehydes. bohrium.com Additionally, gram-scale synthesis has been reported for various substituted 1-azaspiro[3.3]heptanes. researchgate.net The development of practical routes to 2,6-diazaspiro[3.3]heptanes that are suitable for library synthesis and large-scale production has also been described. researchgate.netthieme-connect.de

Stereochemical Control in Azaspiro[3.3]heptane Synthesis

Controlling the stereochemistry during the synthesis of substituted azaspiro[3.3]heptanes is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Significant efforts have been dedicated to developing asymmetric and diastereoselective methods to access enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. researchgate.netrsc.orgrsc.org

One successful strategy involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines (Davis-Ellman's imines). researchgate.netrsc.org This three-step procedure proceeds with high efficiency and diastereoselectivity, affording the desired 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgrsc.org This methodology has proven to be applicable to the synthesis of related 1-substituted 2-azaspiro[3.4]octane and 1-substituted 2-azaspiro[3.5]nonane as well. rsc.org

Another approach to stereochemical control involves a strain-release driven synthesis from ABB-ketone precursors. nih.gov In some cases, the diastereomeric ratio of the resulting spiro-azetidines can be determined by the analysis of the crude reaction mixture. nih.gov For the synthesis of spirocyclic glutamic acid analogs based on the spiro[3.3]heptane scaffold, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary has been employed, and while the diastereoselectivity was low to moderate, it allowed for the isolation of all stereoisomers in pure form after chromatographic separation. nih.gov The absolute configuration of these stereoisomers was confirmed by X-ray crystallography. nih.gov

Below is a table summarizing key aspects of the synthetic methodologies discussed:

MethodologyKey FeaturesStarting MaterialsScaleStereocontrol
Strain-Release SpirocyclizationHarnesses ring strain of ABB for efficient cyclization. researchgate.netnih.govAzabicyclo[1.1.0]butanes (ABBs) semanticscholar.orgGram-scale reported semanticscholar.orgCan be diastereoselective nih.gov
Enolate-based StrategiesConstruction of the critical quaternary carbon center. Ketones, β-ketoesters nih.govLab-scaleCatalytic enantioselective methods available nih.gov
Modular/Convergent SynthesisAccess to highly functionalized building blocks with multiple "exit vectors". acs.orgnih.govVaries depending on the desired functionalization.Preparative scale researchgate.netDependent on the specific convergent route.
Scalable RoutesFocus on efficiency, cost-effectiveness, and large-scale production. acs.orgacs.orgInexpensive, commercially available materials bohrium.comUp to 100g scale demonstrated acs.orgacs.orgOften focuses on achiral targets or racemic mixtures for scalability.
Asymmetric SynthesisDiastereoselective addition to chiral imines. researchgate.netrsc.orgCyclobutanecarboxylates, chiral sulfinyl aldimines rsc.orgLab-scaleHigh diastereoselectivity (dr up to 98:2) rsc.orgnih.gov

Functionalization of the Azetidine Ring

The azetidine ring of the 2-azaspiro[3.3]heptane core offers multiple avenues for chemical modification, primarily centered around the nitrogen atom and the adjacent α-carbon positions. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting molecules. The reactivity of the azetidine ring is largely independent of the substituents on the cyclobutane portion, meaning the protocols described are generally applicable to the N-protected form of this compound.

Lithiation/Electrophilic Trapping Sequences for Azetidine Ring Diversification

A powerful strategy for introducing substituents at the C1 and C3 positions (α to the nitrogen) of the azetidine ring is through directed lithiation followed by trapping with an electrophile. This method relies on the use of a suitable N-protecting group that can direct an organolithium base to deprotonate an adjacent carbon.

The success of this sequence is highly dependent on the choice of the N-protecting group. Groups such as N-Boc (tert-butoxycarbonyl), N-thiopivaloyl, and N-tert-butoxythiocarbonyl (N-Botc) have proven effective in facilitating α-lithiation. The process typically involves treating the N-protected azetidine with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), at low temperatures (e.g., -78 °C) to generate a configurationally stable or labile α-lithio intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups.

Research has demonstrated the trapping of these lithiated species with various electrophiles, leading to a range of 2-substituted azetidines. The specific outcomes and stereoselectivity can be influenced by the nature of the electrophile, the N-protecting group, and the reaction conditions.

Table 1: Examples of Electrophiles Used in Trapping Reactions of α-Lithiated Azetidines

Electrophile ClassSpecific ExampleResulting Substituent
Alkyl HalidesMethyl iodide (CH₃I)Methyl (-CH₃)
Carbonyl CompoundsBenzaldehyde (C₆H₅CHO)Hydroxybenzyl (-CH(OH)C₆H₅)
DisulfidesDiphenyl disulfide ((PhS)₂)Phenylthio (-SPh)
Silyl HalidesTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
Deuterium SourceDeuterium oxide (D₂O)Deuterium (-D)

This table provides a generalized summary of electrophile classes applicable to the trapping of α-lithiated N-protected azetidines.

N-Functionalization Protocols

Direct modification of the secondary amine in the 2-azaspiro[3.3]heptane core is a fundamental strategy for derivatization. A variety of N-functionalization protocols can be applied, allowing for the introduction of diverse substituents that can alter the compound's steric and electronic properties. These reactions are typically straightforward and high-yielding.

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: A two-step process involving reaction with an aldehyde or ketone to form an enamine or iminium ion, followed by reduction (e.g., with sodium triacetoxyborohydride).

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The choice of protecting group is critical, with the tert-butoxycarbonyl (Boc) group being particularly common due to its stability under many reaction conditions and its facile removal under acidic conditions. The tolerance of the azaspiro[3.3]heptane scaffold to these varied N-functionalization protocols makes it a highly adaptable building block for creating libraries of compounds for drug discovery.

α-Substituted Lactam Derivatization

Under certain conditions, the functionalization of the azetidine ring can lead to the formation of β-lactam (2-azetidinone) structures. While not a direct derivatization of the azetidine itself, it represents a significant transformation of the scaffold. For instance, in some electrophilic trapping sequences of α-lithiated azetidines, unexpected rearrangements or further reactions can yield β-lactam products. One study reported that the reaction of an N-Boc-2-lithio-2-azetine intermediate with diphenyl disulfide led to the formation of an N-Boc-α-phenylthio-β-lactam. This transformation likely proceeds through initial electrophilic trapping followed by further reaction and subsequent hydrolysis.

Functionalization of the Cyclobutane Ring

The cyclobutane ring of this compound provides a second platform for introducing molecular diversity. The key to unlocking this reactivity is the conversion of the 6,6-dimethoxy group, a ketal, into a ketone. Acid-catalyzed hydrolysis of N-Boc-6,6-dimethoxy-2-azaspiro[3.3]heptane yields the pivotal intermediate, N-Boc-6-oxo-2-azaspiro[3.3]heptane. researchgate.netresearchgate.netnih.gov This ketone is a versatile precursor for a wide array of chemical transformations at and adjacent to the C6 position. researchgate.net

Diversification through Substituted Alkene Derivatives

The carbonyl group of N-Boc-6-oxo-2-azaspiro[3.3]heptane serves as a handle for the introduction of carbon-carbon double bonds, creating alkene derivatives that can be further functionalized. A primary method for this transformation is the Wittig reaction. researchgate.net By reacting the ketone with a phosphonium ylide (R-CH=PPh₃), the carbonyl oxygen is replaced with a carbon-based substituent (=CHR).

Table 2: Potential Alkene Derivatives from Wittig Reaction of N-Boc-6-oxo-2-azaspiro[3.3]heptane

YlideResulting Alkene DerivativePotential for Further Diversification
Methylenetriphenylphosphorane (CH₂=PPh₃)6-Methylene-2-azaspiro[3.3]heptaneMichael addition, ozonolysis, epoxidation
Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)6-(Ethoxycarbonylmethylene)-2-azaspiro[3.3]heptaneConjugate addition, hydrolysis of the ester
Benzylidenetriphenylphosphorane (Ph₃P=CHPh)6-Benzylidene-2-azaspiro[3.3]heptaneOxidation of the double bond

This table illustrates hypothetical products based on standard Wittig olefination reactions applied to the 6-oxo intermediate.

These alkene derivatives are valuable intermediates themselves. The exocyclic double bond can participate in various reactions, including hydrogenation, epoxidation, dihydroxylation, and cycloadditions, significantly expanding the chemical space accessible from the original scaffold.

Modular Diversification at 5- and 6-Positions of 2-Azaspiro[3.3]heptane

The N-Boc-6-oxo-2-azaspiro[3.3]heptane intermediate allows for modular diversification at both the C6 (carbonyl carbon) and C5 (α-carbon) positions. researchgate.net

Diversification at the 6-Position: The carbonyl group can react with a range of nucleophiles. For example, Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl to form tertiary alcohols. Reduction of the ketone using agents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding secondary alcohol, 6-hydroxy-2-azaspiro[3.3]heptane, which can be further derivatized through esterification, etherification, or oxidation.

Diversification at the 5-Position: The protons on the carbon atoms alpha to the carbonyl group (C5 and C7) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the 5- and 7-positions. This α-functionalization is a classic strategy for modifying ketones. mdpi.com For instance, the enolate can be alkylated with alkyl halides, or it can participate in aldol (B89426) reactions with aldehydes, providing a route to more complex structures with new stereocenters. mdpi.com The ability to selectively functionalize these positions makes the 6-oxo intermediate a critical hub for creating a diverse library of spirocyclic compounds. researchgate.netcapes.gov.br

Introduction of Fluorine Atoms via Electrophilic Substitution or Fluorinated Starting Materials

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. For the 2-azaspiro[3.3]heptane scaffold, the introduction of fluorine has been achieved primarily through the use of fluorinated starting materials and the deoxofluorination of a ketone precursor, rather than by direct electrophilic substitution on the saturated spirocyclic core.

One of the most effective methods for synthesizing fluorinated 2-azaspiro[3.3]heptane analogs involves the deoxofluorination of a ketone intermediate. enamine.netresearchgate.net Specifically, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serves as a key precursor. nih.govthieme-connect.deoakwoodchemical.comnih.gov This ketone can be treated with deoxofluorinating agents to replace the carbonyl oxygen with two fluorine atoms, yielding the corresponding 6,6-difluoro-2-azaspiro[3.3]heptane derivative. nih.gov This transformation is a crucial step in creating building blocks for medicinal chemistry. enamine.netdaneshyari.com

The following table summarizes a typical deoxofluorination reaction to produce a fluorinated 2-azaspiro[3.3]heptane derivative.

Table 1: Deoxofluorination of a 2-Azaspiro[3.3]heptane Precursor

Starting Material Reagent Product

Another viable strategy for obtaining fluorinated 2-azaspiro[3.3]heptanes is through the synthesis from already fluorinated starting materials. researchgate.net This approach avoids the potentially harsh conditions of deoxofluorination and allows for the strategic placement of fluorine atoms. For instance, fluorinated cyclobutane derivatives can be used to construct the spirocyclic system, thereby incorporating fluorine from the initial stages of the synthesis. researchgate.net

Reactivity of the Dimethoxy Moiety at C6 within the this compound Framework

The geminal dimethoxy group at the C6 position of the this compound framework is a ketal functionality, which serves as a protected form of a ketone. The primary reactivity of this moiety is its hydrolysis to the corresponding ketone, 2-azaspiro[3.3]heptan-6-one. This conversion is a critical transformation as it unmasks the carbonyl group for further derivatization.

The hydrolysis of the 6,6-dimethoxy ketal to the ketone is typically achieved under acidic conditions. This reaction is fundamental for accessing the 6-oxo-2-azaspiro[3.3]heptane core structure, which is a valuable intermediate for creating a variety of functionalized analogs. nih.govthieme-connect.de The resulting ketone can then be used in a range of subsequent reactions, including the deoxofluorination described in the previous section to produce 6,6-difluoro-2-azaspiro[3.3]heptane. enamine.netresearchgate.netdaneshyari.com

The following table outlines the hydrolysis of this compound.

Table 2: Hydrolysis of this compound

Starting Material Conditions Product

The stability and reactivity of the 6,6-dimethoxy moiety make it an effective protecting group for the C6-ketone. Its facile removal under controlled acidic conditions allows for the strategic unmasking of the ketone at the desired stage of a synthetic sequence, enabling the synthesis of complex and highly functionalized 2-azaspiro[3.3]heptane derivatives.

Structural Elucidation and Conformational Analysis of Azaspiro 3.3 Heptane Systems

X-ray Crystallographic Studies and Solid-State Conformations

Crystallographic studies on derivatives such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate reveal key structural features. researchgate.net The spirocyclic nature of the molecule, with two fused four-membered rings, imposes a high degree of rigidity. In the solid state, the azetidine (B1206935) and cyclobutane (B1203170) rings are nearly planar, a characteristic feature of such strained systems. For instance, in the structure of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, the azetidine moiety was found to be completely planar. acs.org

A notable feature observed in the crystal structure of some derivatives is the puckering of the four-membered rings. While in many cases the rings are essentially flat, some derivatives exhibit marked ring puckering. researchgate.net This puckering can be influenced by the nature and substitution pattern on the rings.

Table 1: Selected Geometric Parameters from X-ray Crystallography of Azaspiro[3.3]heptane Derivatives

ParameterValueCompound
Azetidine Ring Puckering (φ)~27°N-benzyl-azaspiro[3.3]heptane derivative
Dioxothietane Ring Puckering (φ)~28°Dioxothietane-substituted azaspiro[3.3]heptane
Azetidine MoietyCompletely Planar6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Note: Data is compiled from studies on various derivatives and illustrates the general conformational features of the azaspiro[3.3]heptane core.

Solution-Phase Conformational Preferences and Dynamics

Detailed experimental studies on the solution-phase conformational preferences and dynamics of 6,6-dimethoxy-2-azaspiro[3.3]heptane are limited. However, based on the known behavior of other spiro[3.3]heptane systems, it can be inferred that the conformational rigidity observed in the solid state largely persists in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics in solution. For rigid molecules like 2-azaspiro[3.3]heptanes, the NMR spectra are expected to show sharp, well-resolved signals, indicative of a single dominant conformation or very rapid interconversion between a limited number of low-energy states. The high degree of symmetry in the parent 2-azaspiro[3.3]heptane would lead to a simple NMR spectrum. For substituted derivatives like this compound, the number of signals will increase, but the rigidity of the scaffold is expected to be maintained.

The limited conformational freedom of azaspiro[3.3]heptane systems offers a predictable orientation of substituents, which is a highly desirable feature in drug design as it can lead to more selective interactions with biological targets. researchgate.net The absence of multiple, energetically accessible conformations in solution reduces the entropic penalty upon binding to a receptor.

Analysis of Spirocyclic Ring Strain and Rigidity

The defining characteristics of the 2-azaspiro[3.3]heptane scaffold are its significant ring strain and inherent rigidity. The fusion of two four-membered rings at a single carbon atom creates a highly strained system. This strain arises from two main factors:

Angle Strain: The internal bond angles in the cyclobutane and azetidine rings are compressed to approximately 90°, a significant deviation from the ideal sp³ bond angle of 109.5°.

Torsional Strain: The eclipsed or nearly eclipsed arrangement of substituents on adjacent carbon atoms within the rings contributes to torsional strain.

This high degree of strain is a double-edged sword. While it makes the synthesis of such systems challenging, it also imparts a unique and rigid three-dimensional geometry. This rigidity is a key advantage in medicinal chemistry, as it reduces the conformational flexibility of a molecule, leading to a more precise presentation of pharmacophoric features. The constrained geometry of the spiro[3.3]heptane motif ensures that the exit vectors for substituent attachment are held in well-defined spatial orientations.

The inherent strain energy of the spiro[3.3]heptane system has been a subject of computational studies. These studies confirm the high strain energy, which contributes to the unique chemical and physical properties of these molecules. The rigidity of the scaffold also contributes to improved metabolic stability in some cases, as the constrained conformation can prevent enzymatic degradation.

Geometric Parameter Comparisons with Conformationally Flexible Bioisosteres

The 2-azaspiro[3.3]heptane moiety is often considered a bioisostere of piperidine (B6355638), a common motif in many pharmaceuticals. nih.gov Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.

While both 2-azaspiro[3.3]heptane and piperidine are saturated nitrogen-containing heterocycles, their geometric parameters and conformational flexibility are markedly different. Piperidine exists in a dynamic equilibrium between two chair conformations, with substituents occupying either axial or equatorial positions. This conformational flexibility can be a disadvantage in drug design, as a significant portion of the molecule may exist in a non-active conformation.

In contrast, the 2-azaspiro[3.3]heptane scaffold is conformationally restricted. nih.gov This rigidity leads to a more defined spatial arrangement of substituents. When comparing the two scaffolds, the distance between the nitrogen atom and a substituent at the 6-position of the azaspiro[3.3]heptane can be similar to the distance between the nitrogen and a substituent at the 4-position of piperidine. However, the vector orientation of these substituents is different. The spirocyclic system is also longer than a corresponding piperidine ring by approximately 1 Å. nih.gov

Table 2: Comparative Geometric Analysis of 2-Azaspiro[3.3]heptane and Piperidine

Feature2-Azaspiro[3.3]heptanePiperidine
Conformational FlexibilityRigid, limited puckeringFlexible, chair-chair interconversion
Substituent OrientationFixed, well-defined exit vectorsDynamic, axial/equatorial equilibrium
Approximate Length~1 Å longer than piperidineStandard
Three-DimensionalityHighModerate

The increased three-dimensionality of the 2-azaspiro[3.3]heptane scaffold can be advantageous for exploring new chemical space and improving properties such as solubility and metabolic stability. However, the significant geometric differences mean that it may not always be a suitable bioisostere for piperidine, particularly when the precise positioning of substituents is critical for biological activity. nih.gov

Exit Vector Parameter (EVP)-Based Methodologies for Structural Analysis

Exit Vector Parameter (EVP)-based methodologies provide a quantitative way to describe and compare the three-dimensional structures of molecular scaffolds. This approach is particularly useful for understanding the spatial arrangement of substituents and for designing novel scaffolds with desired geometric properties. The EVP model describes the relative orientation of two substituents (or exit vectors) on a scaffold using four parameters:

r: The distance between the attachment points of the two exit vectors.

θ: The dihedral angle between the two exit vectors.

φ₁ and φ₂: The angles between each exit vector and the vector connecting their attachment points.

This methodology has been applied to various cyclic and bicyclic systems to map their coverage of chemical space. researchgate.net For spirocyclic systems like 2-azaspiro[3.3]heptane, the EVP analysis highlights their unique geometric properties. The rigid nature of the scaffold results in a very narrow range of possible EVP values for a given substitution pattern.

By comparing the EVPs of 2-azaspiro[3.3]heptane with those of other scaffolds, such as cyclohexane (B81311) or piperidine, it is possible to quantitatively assess their potential as bioisosteres. For example, the EVP analysis can reveal whether a particular substitution pattern on the azaspiro[3.3]heptane scaffold can mimic the spatial arrangement of substituents on a conformationally flexible ring like piperidine. This allows for a more rational approach to scaffold hopping and the design of novel molecules with improved properties. researchgate.net

Computational Chemistry and Theoretical Studies on Azaspiro 3.3 Heptane Scaffolds

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like 6,6-dimethoxy-2-azaspiro[3.3]heptane. These calculations can predict molecular orbital energies, charge distributions, and electrostatic potential maps, which are crucial for understanding reactivity.

For the parent 2-azaspiro[3.3]heptane scaffold, computational analyses have been employed to understand its electronic characteristics in the context of its role as a bioisostere. researchgate.net The introduction of two methoxy (B1213986) groups at the 6-position is expected to significantly influence the electronic structure. The oxygen atoms of the methoxy groups, with their high electronegativity, would withdraw electron density from the adjacent carbon atom. This inductive effect would likely alter the charge distribution across the entire spirocyclic system.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data Based on Analogous Systems)

PropertyPredicted Value/ObservationRationale
Dipole Moment Increased compared to the parent scaffoldThe presence of polar C-O bonds in the methoxy groups would lead to a larger overall molecular dipole moment.
HOMO-LUMO Gap Potentially narrowedThe lone pairs on the oxygen atoms could raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially narrowing the gap and affecting reactivity.
Electrostatic Potential Negative potential around the oxygen and nitrogen atomsThese regions would be susceptible to electrophilic attack or hydrogen bonding.

These predicted electronic features are critical for anticipating how this compound might interact with biological targets and for designing synthetic routes.

Conformational Analysis through Computational Modeling

The rigid, three-dimensional structure of the 2-azaspiro[3.3]heptane scaffold is one of its most defining features, and computational modeling is essential for a detailed understanding of its conformational landscape. researchgate.net The spirocyclic nature of this system imparts significant rigidity compared to more flexible cyclic amines like piperidine (B6355638). researchgate.net

The introduction of geminal dimethoxy groups at the 6-position would introduce specific conformational constraints. Computational studies on similarly substituted cyclobutane (B1203170) rings, such as 1,1-dimethylcyclobutane, have shown that geminal substitution can impact ring puckering and strain energy. nih.gov In the case of this compound, the steric bulk and electrostatic interactions of the methoxy groups would likely favor specific puckered conformations of the cyclobutane ring to which they are attached.

Table 2: Key Conformational Features of Substituted Azaspiro[3.3]heptanes

FeatureDescriptionImpact of 6,6-Dimethoxy Substitution
Ring Puckering The four-membered rings of the spiro[3.3]heptane system are not planar and exist in puckered conformations.The gem-dimethoxy groups would influence the degree and nature of the puckering of the substituted cyclobutane ring to minimize steric clashes.
Rotational Barriers The rotation around the C-O bonds of the methoxy groups would have specific energy barriers.These barriers would contribute to the overall conformational profile of the molecule.
Inter-ring Orientation The relative orientation of the two four-membered rings is largely fixed by the spiro center.The substituents would primarily affect the conformation of their respective ring.

Understanding these conformational preferences is vital for designing molecules with specific three-dimensional shapes for optimal interaction with biological targets.

Mechanistic Insights into Azaspiro[3.3]heptane Forming Reactions

Theoretical studies can provide profound insights into the reaction mechanisms that lead to the formation of complex structures like 2-azaspiro[3.3]heptane. While a specific synthetic route for this compound is not detailed in the literature, computational analysis of related ring-forming reactions can offer valuable mechanistic hypotheses.

The synthesis of azetidine (B1206935) rings, a key component of the 2-azaspiro[3.3]heptane scaffold, has been investigated using quantum chemical methods. acs.org These studies have elucidated the transition states and reaction pathways, explaining the regio- and stereoselectivity observed experimentally. acs.org The formation of the spirocyclic system likely involves intramolecular cyclization reactions. Computational modeling of these pathways for a substituted precursor would allow for the prediction of the most favorable reaction conditions and the identification of potential side products.

For instance, the formation of the second four-membered ring onto a pre-existing substituted azetidine could be modeled to understand the energetics of the transition states involved in the cyclization.

Theoretical Validation of Bioisosteric Design Principles

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. The 2-azaspiro[3.3]heptane scaffold has been proposed and validated as a bioisostere for piperidine and other cyclic amines, offering improved metabolic stability and a more defined three-dimensional structure. researchgate.net

Theoretical studies play a crucial role in validating these bioisosteric relationships. By calculating and comparing properties such as molecular shape, volume, and electrostatic potential, computational chemists can quantitatively assess the similarity between a novel scaffold and the functional group it is intended to replace.

Table 3: Comparison of Calculated Properties for Bioisosteric Scaffolds

PropertyPiperidine2-Azaspiro[3.3]heptaneThis compound (Predicted)
Molecular Volume LowerHigherSignificantly Higher
Shape Chair/Boat ConformationsRigid, Puckered RingsRigid, with increased bulk at the 6-position
Lipophilicity (logP) ModerateGenerally LowerPotentially higher than the parent spirocycle due to methoxy groups
Exit Vectors Defined by substitution patternWell-defined and rigidSimilar to the parent spirocycle, but with altered local environment

While the parent 2-azaspiro[3.3]heptane is a good bioisostere for piperidine, the addition of the 6,6-dimethoxy groups would create a significantly larger and more polar analogue. Theoretical calculations would be essential to define the specific applications where this substituted scaffold could serve as a unique bioisostere, potentially mimicking larger or more complex ring systems while maintaining the desirable rigidity of the spiro[3.3]heptane core.

Strategic Applications of Azaspiro 3.3 Heptane Scaffolds in Advanced Molecular Design

Construction of Three-Dimensional Building Blocks for Chemical Libraries

The demand for greater structural diversity and three-dimensionality in screening libraries has driven the adoption of novel scaffolds like azaspiro[3.3]heptanes. researchgate.netresearchgate.net These building blocks are instrumental in populating chemical libraries with molecules that possess more complex spatial arrangements, moving beyond the traditional "flatland" of aromatic and heteroaromatic rings. The spirocyclic nature of azaspiro[3.3]heptanes provides a rigid core with well-defined exit vectors for substitution, allowing for the systematic exploration of three-dimensional chemical space. nih.gov

The synthesis of highly functionalized azaspiro[3.3]heptane derivatives has been a key focus of research, enabling their incorporation into a wide range of molecular frameworks. researchgate.netnih.gov For instance, the development of synthetic routes to versatile azaspiro[3.3]heptanes carrying multiple points for diversification is crucial for their use in constructing extensive and diverse chemical libraries. nih.gov These novel modules are anticipated to hold significant importance in drug discovery and design by providing access to previously unexplored areas of chemical space. nih.gov

Design of Conformationally Restricted Analogues for Topographical Probing

The inherent rigidity of the azaspiro[3.3]heptane skeleton makes it an excellent scaffold for the design of conformationally restricted analogues of known bioactive molecules. By locking flexible acyclic or monocyclic systems into a more defined spatial orientation, researchers can gain valuable insights into the topographically important features of a molecule required for its interaction with a biological target.

This approach allows for a more precise probing of the target's binding site, potentially leading to the development of more potent and selective ligands. The constrained nature of the spirocyclic system reduces the entropic penalty upon binding, which can contribute to enhanced affinity. The defined stereochemistry of substituted azaspiro[3.3]heptanes further aids in understanding the specific spatial requirements for biological activity.

Development of Strained Spiro Heterocycles (SSHs) for Enhanced Molecular Properties

Azaspiro[3.3]heptanes are a prominent class of Strained Spiro Heterocycles (SSHs), which have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. rsc.orgresearchgate.net The inclusion of two four-membered rings fused at a central spiro-carbon atom imparts a high degree of strain and rigidity to the molecule. This inherent strain can lead to favorable molecular properties, such as improved metabolic stability and altered lipophilicity. rsc.org

The development of novel SSHs is a sought-after goal in drug design as they can serve as bioisosteres for more common, non-strained aliphatic or aromatic rings. researchgate.net The high molecular rigidity and predictable vectorization of these scaffolds can enhance a drug candidate's "drug-likeness," target selectivity, and ultimately, its clinical success. researchgate.net The continuous development of new synthetic methodologies for accessing and functionalizing these strained spirocycles is imperative for their broader application in medicinal chemistry. rsc.org

Bioisosteric Replacement Strategies in Organic Synthesis

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. Azaspiro[3.3]heptane derivatives have emerged as effective bioisosteres for several common heterocyclic rings found in pharmaceuticals.

Azaspiro[3.3]heptane as a Piperidine (B6355638) Bioisostere

The 2-azaspiro[3.3]heptane moiety has been successfully employed as a bioisostere for the piperidine ring. researchgate.netenamine.net Piperidine is a prevalent scaffold in many approved drugs, but it can be susceptible to metabolic degradation. Replacing a piperidine ring with a 2-azaspiro[3.3]heptane can lead to improved metabolic stability and enhanced aqueous solubility. enamine.net This substitution maintains the crucial nitrogen atom for biological interactions while introducing a more rigid and three-dimensional core. For example, the incorporation of a 1-azaspiro[3.3]heptane core, a close analogue, into the anesthetic drug Bupivacaine in place of the piperidine fragment resulted in a new, patent-free analogue with high activity. enamine.netresearchgate.netnih.gov

Azaspiro[3.3]heptane as a Cyclohexane (B81311) Bioisostere

The principle of bioisosterism, the substitution of one chemical group with another that retains the parent molecule's biological activity, is a cornerstone of medicinal chemistry. Azaspiro[3.3]heptane scaffolds, including 6,6-dimethoxy-2-azaspiro[3.3]heptane, have emerged as promising bioisosteres for cyclohexane and other cyclic systems. The rigid spirocyclic core of azaspiro[3.3]heptanes offers a three-dimensional geometry that can mimic the spatial arrangement of substituents on a cyclohexane ring. researchgate.net This conformational restriction is a key advantage over the more flexible cyclohexane, which can exist in various chair and boat conformations. By locking the substituents in a well-defined orientation, azaspiro[3.3]heptane scaffolds can lead to more specific interactions with biological targets. researchgate.net

The introduction of heteroatoms, such as nitrogen in the 2-position, further differentiates azaspiro[3.3]heptanes from their carbocyclic counterparts. This nitrogen atom can serve as a hydrogen bond acceptor or a point for further functionalization, offering opportunities to modulate physicochemical properties like solubility and lipophilicity. uniba.it For instance, the replacement of a carbon atom with nitrogen can lead to a decrease in lipophilicity (logD), which can be advantageous for optimizing a drug candidate's pharmacokinetic profile. nih.gov

The utility of azaspiro[3.3]heptanes as bioisosteres extends to their role as replacements for other cyclic structures like piperidine and piperazine. uniba.itresearchgate.net In these applications, the spirocyclic core has been shown to impart improved metabolic stability and introduce novel structural vectors for further chemical exploration. researchgate.net The successful application of these scaffolds as mimics for other cyclic systems provides a strong rationale for their use as cyclohexane bioisosteres, offering a unique combination of structural rigidity and tunable physicochemical properties.

ScaffoldKey Features as a BioisosterePotential Advantages over Cyclohexane
2-Azaspiro[3.3]heptaneRigid 3D structure, defined substituent orientationConformational restriction, potential for improved target specificity
Presence of a nitrogen atomModulation of physicochemical properties (e.g., solubility, logD), additional point for functionalization

Integration into Peptidomimetic Design and Constrained Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides but offer advantages such as improved stability and oral bioavailability. A key strategy in peptidomimetic design is the use of constrained amino acid analogues to lock the peptide backbone into a specific conformation that is recognized by its biological target. The rigid framework of 2-azaspiro[3.3]heptane makes it an excellent scaffold for the synthesis of such constrained amino acid analogues. nih.gov

Researchers have successfully synthesized novel amino acids derived from the 2-azaspiro[3.3]heptane core, including analogues of ornithine and γ-aminobutyric acid (GABA). nih.govresearchgate.net These synthetic amino acids introduce significant conformational constraints into a peptide sequence. For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid creates a highly rigid analogue of ornithine. nih.gov The incorporation of such constrained residues can help to stabilize secondary structures like β-turns, which are often crucial for biological activity. nih.gov

The unique three-dimensional arrangement of the functional groups (the amino and carboxylic acid moieties) on the azaspiro[3.3]heptane scaffold provides a novel way to explore the pharmacophore space of a peptide ligand. By replacing natural amino acids with these constrained analogues, medicinal chemists can systematically probe the conformational requirements for receptor binding and functional activity. This approach can lead to the development of more potent and selective peptidomimetics. nih.gov

Constrained Amino Acid AnalogueNatural Amino Acid MimickedKey Structural FeatureApplication in Peptidomimetic Design
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acidOrnithineRigid spirocyclic coreInducing conformational constraints, stabilizing secondary structures
2-azaspiro[3.3]heptane-6-carboxylic acidGABASpirocyclic scaffoldExploring novel pharmacophore space, enhancing receptor selectivity

Advanced Scaffolds for Target Selectivity Enhancement

A major challenge in drug development is achieving target selectivity to minimize off-target effects. The rigid and well-defined three-dimensional structure of azaspiro[3.3]heptane scaffolds can significantly contribute to enhancing target selectivity. researchgate.netuniba.it The conformational rigidity of these scaffolds reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity. More importantly, the precise spatial positioning of substituents on the spirocyclic core allows for fine-tuning of interactions with a specific binding pocket, thereby discriminating between closely related targets. researchgate.net

The development of novel strained spiro heterocycles, including derivatives of azaspiro[3.3]heptane, is driven by the goal of improving drug-likeness and clinical success through enhanced target selectivity. uniba.it For example, in the development of orexin (B13118510) receptor antagonists, the replacement of a 4,4-disubstituted piperidine with a 5-azaspiro[2.4]heptane led to a new class of potent and selective antagonists. nih.govresearchgate.net While this is a different azaspiroalkane, the principle of using a rigid spirocyclic scaffold to modulate selectivity is the same.

The ability to introduce multiple and distinct exit vectors for chemical substitution on the azaspiro[3.3]heptane framework provides a powerful tool for optimizing ligand-receptor interactions. acs.orgnih.gov By systematically modifying these substitution patterns, chemists can design molecules that are exquisitely tailored to the topology of the desired target's binding site, thereby enhancing selectivity over other receptors. This "vectorial" approach to molecular design is a key advantage of using highly structured scaffolds like this compound. uniba.it

Structural Feature of Azaspiro[3.3]heptane ScaffoldsMechanism of Selectivity EnhancementExample Application Area
Conformational RigidityReduces entropic penalty upon binding, leading to higher affinity.Receptor antagonists
Precise Substituent PositioningAllows for fine-tuning of interactions with a specific binding pocket.Kinase inhibitors
Defined Exit VectorsEnables systematic exploration of chemical space to optimize ligand-receptor complementarity.GPCR ligands

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,6-Dimethoxy-2-azaspiro[3.3]heptane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include cyclization of precursors (e.g., tribromopentaerythritol with amines) under inert conditions to prevent oxidation . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents. For example, tert-butyl carbamate intermediates can improve yield during ring closure . Purification via recrystallization or chromatography ensures high purity.

Q. How is the structural integrity of this compound confirmed in synthetic chemistry?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR detect spirocyclic symmetry and methoxy group integration .
  • X-ray Crystallography : Resolves bond angles and ring conformations (e.g., 6-membered vs. 7-membered rings) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Q. What basic structure-activity relationships (SAR) have been identified for azaspiro compounds like this compound?

  • Methodological Answer : SAR studies compare substituent effects on biological activity. For example:

Substituent PositionModificationImpact on Activity
6,6-positionsMethoxyEnhances metabolic stability vs. fluorine analogs
2-positionNitrogenMimics piperidine bioisosteres in receptor binding
Experimental assays (e.g., enzyme inhibition) quantify potency changes.

Advanced Research Questions

Q. How does the spirocyclic scaffold of this compound enhance its pharmacokinetic properties compared to linear analogs?

  • Methodological Answer : The rigid spiro structure reduces conformational flexibility, improving target selectivity and resistance to metabolic degradation. Computational modeling (e.g., molecular dynamics simulations) predicts enhanced binding to hydrophobic enzyme pockets. In vitro assays (e.g., microsomal stability tests) validate prolonged half-life compared to non-spiro analogs .

Q. What advanced techniques resolve stereochemical challenges in synthesizing enantiopure this compound derivatives?

  • Methodological Answer : Asymmetric synthesis strategies include:

  • Chiral Auxiliaries : Use of (R)-tert-butylsulfinyl groups to direct stereoselective cyclization .
  • Catalytic Methods : Pd-catalyzed aryl amination for enantiomeric excess >90% .
  • Chromatographic Separation : Chiral HPLC or SFC to isolate enantiomers .

Q. How do steric and electronic effects of substituents on the azaspiro scaffold influence binding to kinases like CDK2 or GSK-3β?

  • Methodological Answer : Substituents alter binding via:

  • Steric Effects : Bulkier groups (e.g., tert-butyl) improve fit into kinase ATP pockets but may reduce solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance hydrogen bonding with catalytic lysine residues .
    Kinase inhibition assays (IC50_{50}) and co-crystallography (e.g., PDB structures) validate these interactions .

Q. What strategies resolve contradictions in biological activity data across studies of this compound derivatives?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences). Mitigation strategies include:

  • Standardized Protocols : Use of uniform ATP concentrations in kinase assays .
  • Meta-Analysis : Cross-referencing data from PubChem and ECHA databases to identify outliers .
  • Mechanistic Studies : siRNA knockdowns confirm target specificity .

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